Journal Name:Fashion and Textiles
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IF:0
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Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-05 , DOI:
10.1016/j.apcata.2023.119292
Titania-supported ruthenium (Ru/TiO2) is an established catalyst for the hydrogenation of carbon dioxide to methane (Sabatier reaction). Chlorine contamination, owed to the RuCl3 precursor, is demonstrated to have a detrimental impact on methanation activity. After calcination and reduction the catalyst contains residual chlorine, shown by XPS. An aqueous ammonia wash removes Cl without leaching Ru. The washed catalysts exhibit improvements in CH4 site-time yields. Low Ru loading catalysts encounter the greatest activity enhancements after washing (∼4.5–fold). DFT calculations indicate that chlorine and CO2 directly compete for adsorption on Ru step sites, with Cl impeding the adsorption of CO2 at under-coordinated sites and at higher Cl coverages. H2-chemisorption/TPR show that Cl removal lowers the onset of low temperature H2 dissociation on Ru. DRIFTS provide evidence that the removal of Cl facilitates low temperature dissociative binding of CO2, indicated by the formation of surface bound linear CO species.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-22 , DOI:
10.1016/j.apcata.2023.119271
Cationic manganese (MnP - [Mn(T4MPyP)]5+) and anionic iron (FeP - [Fe(TDFSPP)]3–) metalloporphyrins in conjunction with zinc oxide of different morphologies, were synthesized. After characterization by different instrumental techniques, the metalloporphyrins were immobilized on the obtained zinc oxide and the catalysts were evaluated regarding the oxidation of cyclohexane, using iodosylbenzene (PhIO) as model oxidant. In the absence of light, the activities of FeP/ZnO were higher than those obtained by neat ZnO and MnP/ZnO. Furthermore, under the reaction conditions of 1:100:1000 catalyst/oxidant/substrate, with acetonitrile as solvent, for 1 h at 25 °C without any radiation source, the reactions were selective for ketone. The same occurred for the neat FeP under homogeneous conditions. In contrast, when the reaction proportions were changed to 1:20:1000 catalyst/oxidant/substrate and when the catalyst amount was increased 10 times, the selectivity was for alcohol. Under irradiation with a dichroic halogen lamp (50 W), all the systems containing FeP showed higher selectivity for alcohol, while when MnP was used, increments like those with FeP were not observed, probably due to the structural differences between FeP and MnP. This FeP to MnP replacement led to spectral differences that might have been responsible for the inability of MnP to interact efficiently with the radiation emitted by the dichroic halogen lamp as well as promoting the higher amount of ketone produced in comparison with the FeP/ZnO system.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-25 , DOI:
10.1016/j.apcata.2023.119269
Crystalline covalent organic frameworks (COFs) materials have good performance in photocatalytic conversions due to their excellent photoelectric properties in recent years. here, two new conjugated pyrene-based covalent organic frameworks (COFs), namely PyDF-COF and PyBMT-COF, were prepared through condensation polymerization of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline and 2,5-difluoroterephthalaldehyde or 2,5-Bis(methylthio)terephthalaldehyde, respectively. Highly selective aerobic hydroxylation of arylboronic acids can occur smoothly with high yields and a wide range of substrate universality. Compared with PyDF-COF, PyBMT-COF demonstrates a more efficient ability for this aerobic hydroxylation, indicating electron-donating thiomethyl groups of PyBMT-COF are more favorable to enhance distribution of electron cloud than electron-withdrawing fluorine groups of PyDF-COF, which make the PyBMT-COF more easily afford holes and electrons (h+-e-) separation, more effectively absorb visible light, and own narrower bandgap energy, higher photocurrent response, longer fluorescent lifetime and lower electrochemical impedance.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.apcata.2023.119310
This study investigated the effect of Ag-Bi co-modified nanostructured TiO2 on photodegradation of gaseous formaldehyde (HCHO). The Ag/Bi-TiO2 materials were synthesized using the hydrothermal method with various concentrations of Ag (0–2 %). The synthesized materials were characterized using XRD, SEM, TEM, EDS, PL, UV-Vis, XPS, and ESR. Their performance under visible-light irradiation was found to be significantly influenced by the amount of Ag doping, the calcination temperature and the air contact area. The results demonstrated higher Ag doping greatly enhanced the degradation of HCHO. The photocatalytic degradation efficiency of HCHO over 2%Ag/Bi-TiO2 reached 87.5 %, which was significantly higher compared to Bi-TiO2 (74.0 %) and TiO2 (65.6 %), and the concentration of HCHO decreased from 1.069 to 0.134 mg/m3 within 48 h. The heterostructure of Ag2O/Ag and Bi-TiO2 facilitated effective electron transfer and suppressed the recombination of electron-hole pairs. The enhanced adsorption of visible-light and the improved photocatalytic performance were attributed to the synergistic effect of surface hydroxyl and adsorbed oxygen.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-05 , DOI:
10.1016/j.apcata.2023.119270
The research is to investigate synergistic effect between Ni and Me over Ni-Me/HZSM-5 (Me = Zn, Cu, Pd) on in-situ catalytic pyrolysis of alkali lignin at 550 °C in N2. The results showed that Ni and Cu, Zn formed Ni0.8Cu0.2O, Ni0.9Zn0.1O, respectively, yet Ni and Pd formed NiO and PdO. The synergistic effect of Ni-Cu was regarded as intramolecular synergism, realizing both the lowest yield of bio-oil (37.7 wt. %) and the highest yield of gas (18.5 wt. %) with 55.3 vol. % of H2 among all catalytic tests, which were attributed mainly to Ni0.8Cu0.2O and its strong Lewis acidity. The effect of Ni-Zn was similar to that of Ni-Cu, being weaker than that from Cu. The effect of Ni-Pd was considered as intermolecular synergism, bringing about similar results to those displayed by Ni-Cu/HZSM-5. It is feasible to substitute non-precious metal for noble metal in the preparation of catalyst for H2-rich gas.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-26 , DOI:
10.1016/j.apcata.2023.119282
Rutile TiO2 was identified as a suitable support for nickel than the anatase form in the selective conversion of levulinic acid (LA) to γ-valerolactone (GVL) with a 20-fold rate enhancement. TEM-HAADF results revealed a high degree of Ni encapsulation by titania species on the anatase that resulted in lower LA conversion with a high selectivity of angelica lactones. While nickel plateaus with protruding particles partially covered by TiOx overlayers on a rutile surface was the reason for the higher rate of GVL. CO chemisorption results indicated a lower uptake on 10 wt%Ni/TiO2-anatase than on the 10 wt%Ni/TiO2-rutile catalyst and a high rate of hydrogen spillover was manifested by rutile TiO2 supported Ni catalyst than its counterpart anatase. Variations in the crystal phase of TiO2 and their interaction with nickel could substantially influence the GVL formation. High intrinsic activity of 10 wt%Ni/TiO2-800(R) was explained and discussed using surface and bulk characteristics of the catalysts.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.apcata.2023.119349
Gas phase dehydration of 1,3-butanediol was studied at 523 K on solid catalysts with different acidic and physicochemical properties: Al2O3, SiO2/Al2O3, NaZSM5, HZSM5 and TPA (tungstophosphoric acid)/SiO2. The solids were characterized by N2 physisorption, DRX and FTIR spectroscopy of pyridine. The main products were butadiene and 3-buten-1-ol via dehydration route, in addition to propene plus formaldehyde and 4-methyl-1,3-dioxane by reverse or direct Prins condensation, respectively. The effect of reaction temperature (473-573 K) on 1,3-butanediol conversion and products distribution was evaluated. The relationship between the nature of catalytic sites and the main reaction pathway was analyzed. Catalysts with Brønsted acid sites promoted the dehydration reaching the highest yield of butadiene (75%) on TPA/SiO2 while Lewis acid sites favored the inverse Prins reaction route to propene and formaldehyde. Further studies using the possible intermediates of 1,3-butanediol dehydration were performed and probable mechanisms of formation of the different products were proposed.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.apcata.2023.119348
Lattice oxygen is increasingly attracting the attention of researchers as an active site in metal oxide catalysts. This paper reviews the strategies used in recent years to regulate the activity of lattice oxygen in catalysts and its application in catalytic reactions. It begins by exploring the mechanisms of lattice oxygen in various reactions, then provides a systematic overview of techniques employed to enhance the activity of catalysts, such as inactive A-site cation substitution, B-site cation substitution, the design of shell-core structures, and post-treatment of existing catalysts. Finally, the practical applications of these methods are discussed, including electrocatalytic reactions, advanced oxidation processes, and removal of volatile organic compounds. This review provides technical guidance for lattice oxygen-based metal oxide catalysts in oxygen vacancy modulation and provides a reference for future researchers interested in exploring the transformation of lattice oxygen in the reaction.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-20 , DOI:
10.1016/j.apcata.2023.119309
As an excellent bioorthogonal reaction, CuAAC reaction has been widely used in biological research. In this work, three cyclodextrin derivatives β-CD-3, β-CD-4 and CD-P were synthesized in different ways. Among them, use of trace amounts of the β-CD-3 could efficiently promote the CuAAC reaction under mild conditions. Only using 20 ppm concentration of β-CD-3-Cu(I), the TON of the reaction was up to 45,000, and the catalyst still has high catalytic activity after repeated cycling, which may be attributed to its chelating structure formed by coordination with copper more stable than β-CD-4-Cu(I) and CD-P-Cu(I). In addition, we have also proved that the construction of supramolecular catalytic systems can effectively achieve extracellular click reactions at ultra-low concentrations, and therefore can be applied to the synthesis of various functional compounds such as catalysis, imaging, targeting and medicine.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.apcata.2023.119345
Tubular ionizers are dielectric barrier discharge devices widely employed for indoor air purification. Nonetheless, their practical application is limited by low efficiency and high concentrations of harmful by-products, such as ozone. To address these challenges, we have developed a new approach to integrate tubular ionizers with catalysts by uniformly spraying MnO2 catalysts onto the tubular medium. This synergistic coupling of plasma and catalysis significantly enhances the catalytic performance, leading to near twofold increase in the conversion of HCHO, while reducing ozone concentrations to two-thirds of those in the plasma-only system. We have also developed a fluorescence probe to detect the presence of free radicals such as HO• and O2−•. Our results demonstrate that the catalyst loading generates more hydroxyl and superoxide radicals, leading to superior catalytic performance.
Supplementary Information
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